Ethyl 3-(2-phenylethenyl)hex-5-enoate
Description
Ethyl 3-(2-phenylethenyl)hex-5-enoate is an α,β-unsaturated ester characterized by a hex-5-enoate backbone substituted with a 2-phenylethenyl group at the third carbon. This compound features a conjugated system due to the ethenyl linkage, which may influence its reactivity and biological activity. Its structural complexity—combining an ester, conjugated alkene, and aromatic moiety—makes it a candidate for diverse applications, including pharmaceuticals or flavor/fragrance industries.
Properties
CAS No. |
87995-28-6 |
|---|---|
Molecular Formula |
C16H20O2 |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
ethyl 3-(2-phenylethenyl)hex-5-enoate |
InChI |
InChI=1S/C16H20O2/c1-3-8-15(13-16(17)18-4-2)12-11-14-9-6-5-7-10-14/h3,5-7,9-12,15H,1,4,8,13H2,2H3 |
InChI Key |
NFUSFPUJGLUQFK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(CC=C)C=CC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-phenylethenyl)hex-5-enoate typically involves the alkylation of enolate ions. One common method is the reaction of ethyl acetoacetate with an appropriate alkyl halide under basic conditions. The enolate ion, formed by deprotonation of ethyl acetoacetate with a strong base like sodium ethoxide, reacts with the alkyl halide to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-phenylethenyl)hex-5-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkene group to an alkane.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Ethyl 3-(2-phenylethenyl)hex-5-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-phenylethenyl)hex-5-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to form carboxylic acids and alcohols, which can further participate in biochemical pathways. The alkene group can undergo addition reactions, leading to the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
A comparative analysis of Ethyl 3-(2-phenylethenyl)hex-5-enoate and structurally related esters is summarized in Table 1.
Key Observations:
- Conjugation Effects: this compound shares a conjugated ethenyl-phenyl system with the quinoline derivative and the quinazolinone sulfonamide . This conjugation may enhance UV stability or electrophilic reactivity.
- Synthetic Complexity: The target compound is less synthetically complex than the bromoquinoline ester or the sulfonamide-quinazolinone hybrid , which require multi-step protocols.
Physicochemical Properties
- Molecular Weight: this compound (244.33 g/mol) is intermediate in size compared to simpler analogs like Ethyl 5-hexenoate (142.20 g/mol) and bulkier derivatives like the bromoquinoline ester (382.24 g/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
